GNE-781

Descripción general

Descripción

Novel Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP)

GNE-781 is a Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). This compound showed TR-FRET IC50 = 0.94 nM, BRET IC50 = 6.2 nM, BRD4 IC50 = 5,100 nΜ) that maintained good in vivo PK properties in multiple species. This compound displays anti-tumor activity in an AML tumor model and was also shown to decrease Foxp3 transcript levels in a dose dependent manner.

Aplicaciones Científicas De Investigación

Inhibición del Bromodominio de CBP/P300

GNE-781 es un potente e inhibitor selectivo del bromodominio de la proteína de unión al elemento de respuesta de monofosfato cíclico de adenosina, proteína de unión (CBP) {svg_1} {svg_2}. El bromodominio del regulador transcripcional CBP/P300 es un prometedor objetivo terapéutico en oncología {svg_3} {svg_4}. This compound ha demostrado inhibir este bromodominio de manera efectiva {svg_5} {svg_6}.

Aplicaciones en Oncología

La inhibición del bromodominio del regulador transcripcional CBP/P300 por this compound se ha identificado como un nuevo enfoque terapéutico en oncología {svg_7} {svg_8}. Se ha demostrado que tiene actividad antitumoral en un modelo de tumor de Leucemia Mieloide Aguda (AML) {svg_9}.

Regulación de MYC

Los estudios han demostrado que this compound puede regular MYC, un gen regulador que juega un papel en la progresión del ciclo celular y está amplificado en muchos cánceres {svg_10}.

Disminución de los Niveles de Transcripcion de Foxp3

this compound ha demostrado disminuir los niveles de transcripcion de Foxp3 de manera dependiente de la dosis {svg_11}. Foxp3 es un factor de transcripcion que es crucial para el desarrollo y la función de las células T reguladoras, que juegan un papel clave en el mantenimiento del equilibrio del sistema inmunológico.

Inhibición de la Diferenciación en Tregs

this compound ha demostrado reducir la diferenciación de células T CD4+ naive humanas aisladas en células T reguladoras inducibles FOXP3+ (Tregs) de manera dependiente de la concentración sin afectar la viabilidad celular {svg_12}. Esto podría tener implicaciones para el tratamiento de enfermedades donde los Tregs juegan un papel, como el cáncer y las enfermedades autoinmunes.

Diseño Basado en la Estructura

El desarrollo de this compound involucró un diseño basado en la estructura, que mantuvo la potencia y aumentó la selectividad 2 veces {svg_13} {svg_14}. Este enfoque permitió aumentos significativos en la potencia y la selectividad {svg_15} {svg_16}.

Mecanismo De Acción

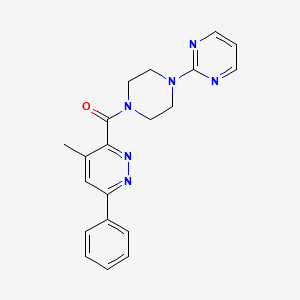

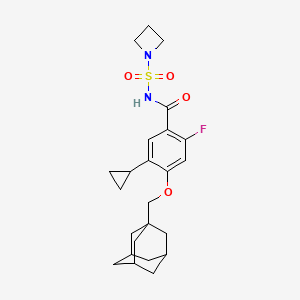

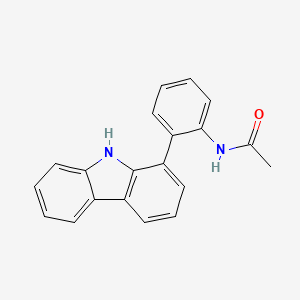

GNE-781, also known as 3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide, is a potent and selective inhibitor of the bromodomain of the transcriptional regulator CBP/P300 .

Target of Action

The primary target of this compound is the bromodomain of the transcriptional regulator CBP/P300 . CBP/P300 are large, multidomain proteins that contribute to transcriptional regulation . They bind to chromatin via their bromodomain and modify chromatin through their histone acetyltransferase (HAT) activity, leading to the recruitment of various transcriptional proteins to modulate gene expression .

Mode of Action

This compound inhibits the bromodomain of CBP/P300, thereby disrupting the interaction between these proteins and acetylated lysines on histones . This disruption can alter the transcriptional activity of genes regulated by CBP/P300 .

Biochemical Pathways

The inhibition of CBP/P300 by this compound affects various biochemical pathways. CBP/P300 have been shown to regulate the differentiation of regulatory T cells (Tregs) through both transcriptional and non-transcriptional mechanisms . They acetylate prostacyclin synthase, which regulates Treg differentiation by altering proinflammatory cytokine secretion by T and B cells .

Pharmacokinetics

This compound has good in vivo pharmacokinetic properties in multiple species . It is orally bioavailable and highly potent, with an IC50 of 0.94 nM in TR-FRET assay . It also maintains good in vivo pharmacokinetic properties in multiple species .

Result of Action

The inhibition of CBP/P300 by this compound has several effects at the molecular and cellular levels. It has been shown to decrease Foxp3 transcript levels in a dose-dependent manner . Foxp3 is a key transcription factor required for the developmental differentiation and suppressive functions of Tregs . Therefore, this compound could potentially modulate immune responses by affecting Treg differentiation.

Propiedades

IUPAC Name |

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCWHSDMJBAGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

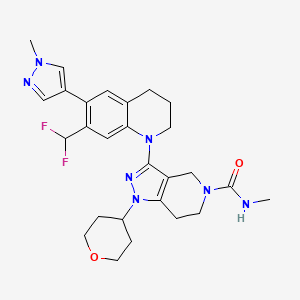

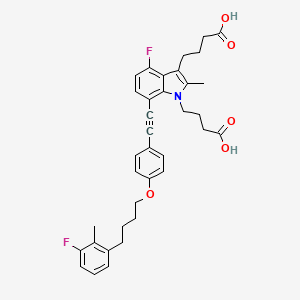

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)

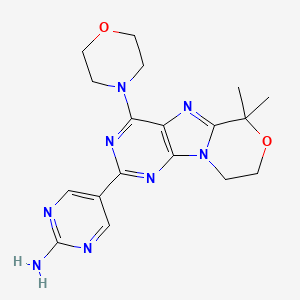

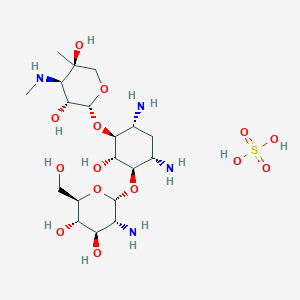

![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)

![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)